Fentiazac calcium salt

Description

Historical Context of Fentiazac (B92943) Development as a Thiazole-Based Compound

The development of Fentiazac is rooted in the extensive chemical exploration of the thiazole (B1198619) ring, a sulfur- and nitrogen-containing heterocycle that is a core component of many pharmacologically active molecules. imp.kiev.uaresearchgate.net The chemistry of thiazoles has been a subject of interest since the late 19th century. imp.kiev.ua Fentiazac itself was first described in the scientific literature in 1974. wikipedia.org Its creation was achieved through the Hantzsch thiazole synthesis, a classic method for producing this type of heterocyclic compound. wikipedia.org

Fentiazac was developed as a 2,4-diphenylthiazole-5-acetic acid derivative, placing it firmly within the family of thiazole-based therapeutic agents. wikipedia.org This class of compounds is significant in medicinal chemistry, with the thiazole moiety appearing in numerous drugs, including Meloxicam and Nizatidine. researchgate.netmdpi.com The research that led to Fentiazac was part of a wider effort to synthesize and characterize novel nonsteroidal anti-inflammatory agents. wikipedia.org

Significance of Fentiazac Calcium Salt in Preclinical Research

The significance of this compound in preclinical research lies primarily in its function as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). wikipedia.orgpatsnap.com This mechanism, common to many NSAIDs, blocks the production of prostaglandins (B1171923), thereby reducing the inflammatory response. patsnap.com Preclinical studies are essential for characterizing these effects and understanding the compound's pharmacological profile before any clinical evaluation.

Research has demonstrated that Fentiazac possesses anti-inflammatory, analgesic, and antipyretic activities. medchemexpress.com Investigations in animal models, including rats, dogs, and monkeys, have been a part of its preclinical evaluation. medchemexpress.com Studies have also explored its metabolic pathways, identifying metabolites such as hydroxyfentiazac, and have examined its absorption characteristics in different formulations. nih.govnih.gov This body of research helps to establish the fundamental pharmacodynamic and pharmacokinetic properties of the compound. For instance, pharmacokinetic studies in animal models have been crucial in understanding how the compound is absorbed, distributed, metabolized, and excreted. nih.gov

Below is a table summarizing key areas of preclinical investigation for Fentiazac.

| Research Area | Focus of Study | Investigated Effects | Mechanism of Action |

| Pharmacodynamics | In vitro and in vivo models | Anti-inflammatory, Analgesic, Antipyretic, Platelet anti-aggregation medchemexpress.com | Non-selective inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin (B15479496) synthesis wikipedia.orgpatsnap.com |

| Pharmacokinetics | Animal models (e.g., rats) | Skin absorption, plasma concentration, and elimination half-life nih.govnih.gov | Characterization of absorption, distribution, metabolism, and excretion (ADME) profiles |

| Metabolism | In vivo studies | Identification of major metabolites, such as hydroxyfentiazac nih.gov | Elucidation of biotransformation pathways |

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound has been primarily focused on its synthesis, chemical characterization, and pharmacological activity as an NSAID. wikipedia.orgdiva-portal.org The main objective of the initial research was to develop a novel and effective anti-inflammatory agent for conditions involving joint and muscular pain. wikipedia.orgimp.kiev.ua

The scope of investigation includes:

Synthesis and Analogue Development: Researchers have explored various synthetic routes to Fentiazac and its derivatives. wikipedia.orgresearchgate.net Academic work continues to use the thiazole scaffold, present in Fentiazac, to design new compounds with potentially different or enhanced biological activities, such as antibacterial or anti-cancer agents. diva-portal.orgtandfonline.com

Mechanism of Action Studies: A core objective has been to elucidate how Fentiazac exerts its effects at a molecular level. This has led to its characterization as a non-selective COX inhibitor, which is fundamental to understanding its function. patsnap.com

Pharmacological Profiling: Academic studies aim to comprehensively map the pharmacodynamic and pharmacokinetic properties of Fentiazac. medchemexpress.compatsnap.com This includes detailed investigations into its anti-inflammatory efficacy in various preclinical models and its metabolic fate in biological systems. medchemexpress.comnih.gov The comparison of its activity and properties with other NSAIDs, like indomethacin, has also been a subject of study. medchemexpress.com

Structure

2D Structure

Properties

CAS No. |

85721-24-0 |

|---|---|

Molecular Formula |

C34H22CaCl2N2O4S2 |

Molecular Weight |

697.7 g/mol |

IUPAC Name |

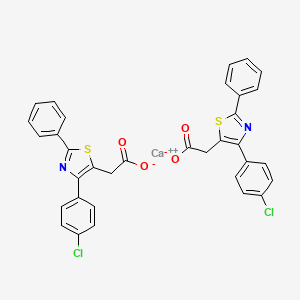

calcium;2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate |

InChI |

InChI=1S/2C17H12ClNO2S.Ca/c2*18-13-8-6-11(7-9-13)16-14(10-15(20)21)22-17(19-16)12-4-2-1-3-5-12;/h2*1-9H,10H2,(H,20,21);/q;;+2/p-2 |

InChI Key |

WGCKYSZZBQAHJJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)[O-])C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)[O-])C3=CC=C(C=C3)Cl.[Ca+2] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Fentiazac and Analogs

Synthetic Pathways for Fentiazac (B92943) Calcium Salt

The creation of Fentiazac and its subsequent conversion to the calcium salt form involves multi-step chemical processes, with the formation of the central thiazole (B1198619) ring being the most critical step.

The foundational and most referenced method for synthesizing Fentiazac is the Hantzsch thiazole synthesis, first described for this compound in 1974. wikipedia.orgwikiwand.com This reaction is a cornerstone in thiazole chemistry and typically involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netsemanticscholar.org

A general pathway proceeds as follows:

Reaction: 4-Chloro-α-bromoacetophenone (an α-haloketone) is reacted with thiobenzamide.

Cyclization: This reaction leads to the formation of the 2-phenyl-4-(4-chlorophenyl)thiazole intermediate.

Functionalization: The acetic acid side chain is introduced at the 5-position of the thiazole ring. This can be accomplished by reacting the intermediate with ethyl bromoacetate, followed by the hydrolysis of the resulting ester to yield Fentiazac acid. ethernet.edu.et

Salt Formation: The final Fentiazac acid is treated with a suitable calcium source, such as calcium hydroxide, to produce Fentiazac calcium salt. ontosight.ainih.gov

An alternative classical route involves the reaction of thioamides with β-bromo-β-ketoacids to construct the thiazole ring system. researchgate.net

Table 1: Classical Hantzsch Synthesis of Fentiazac

| Step | Reactant A | Reactant B | Key Process | Product/Intermediate |

|---|---|---|---|---|

| 1 | 4-Chloro-α-bromoacetophenone | Thiobenzamide | Thiazole ring formation | 2-phenyl-4-(4-chlorophenyl)thiazole |

| 2 | 2-phenyl-4-(4-chlorophenyl)thiazole | Ethyl bromoacetate | Side chain addition (alkylation) | Ethyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate |

| 3 | Ester Intermediate | Base (e.g., NaOH) then Acid | Ester hydrolysis | Fentiazac |

Modern synthetic chemistry seeks to improve efficiency, yield, and environmental friendliness. For Fentiazac and related thiazoles, several innovative methods have been explored.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times for the synthesis of heterocyclic compounds like thiazoles, often from hours to minutes, while also improving yields. researchgate.netnih.govrsc.org This technique has been successfully applied to Hantzsch-type reactions.

Copper-Catalyzed Cyclization: A novel protocol has been developed for the formal synthesis of Fentiazac that utilizes a copper-mediated [3+2] oxidative cyclization. rsc.orgresearchgate.net This modern approach involves reacting an oxime acetate (B1210297) with sodium thiocyanate, which is readily available, using a copper catalyst. rsc.orgsigmaaldrich.com The pathway to Fentiazac is then completed through subsequent reactions, such as a Sandmeyer reaction and Suzuki coupling, showcasing advanced catalytic methods. rsc.org

Synthesis of Fentiazac Derivatives and Related Thiazole Structures

The synthesis of derivatives is crucial for conducting structure-activity relationship (SAR) studies and for accessing metabolites for pharmacological evaluation.

The major metabolite of Fentiazac is p-hydroxy Fentiazac. The synthesis of this compound is necessary for comparative biological studies. acs.org A logical synthetic approach would involve a similar route to the parent drug but starting with a hydroxylated precursor. To prevent unwanted reactions, the hydroxyl group on a starting material like p-hydroxythiobenzamide would first be protected (e.g., as a benzyl (B1604629) or methyl ether). This protected precursor would then be carried through the Hantzsch synthesis, and the protecting group would be removed in the final step to yield the desired metabolite.

To explore the chemical space around Fentiazac and identify compounds with potentially improved properties, numerous analogs have been synthesized. These efforts are a key part of SAR studies. nih.govmdpi.complos.org Modifications have included:

Varying Phenyl Ring Substituents: A range of 2,4-diarylthiazole-5-acetic acids were prepared by varying the substituents on the phenyl rings to investigate their effect on anti-inflammatory activity. researchgate.net

Modifying the Acetic Acid Side Chain: Derivatives of the carboxylic acid group, such as esters, amides, and tetrazoles, have been synthesized, although these were generally found to be less active than the parent acid. researchgate.net

Replacing the Thiazole Ring: In broader SAR studies of similar compound classes, the central heterocyclic ring can be replaced with other five-membered rings like oxazoles to probe the importance of the thiazole core. researchgate.netnih.gov

Table 2: Examples of Synthesized Fentiazac Analogs for SAR Studies

| Analog Type | Structural Modification | Purpose | Reference |

|---|---|---|---|

| Aryl-substituted | Replacement of 4-chlorophenyl with other substituted phenyl groups | To probe electronic and steric effects on activity | researchgate.net |

| Side-chain derivative | Conversion of the carboxylic acid to an ester or amide | To study the importance of the acidic moiety for activity | researchgate.net |

Investigation of Isomeric Forms and Their Preparative Methods

Fentiazac has a stereogenic center in its acetic acid side chain, meaning it exists as a pair of enantiomers. Since enantiomers of a drug can have different pharmacological activities, methods for their separation and selective synthesis are important. slideshare.net

Chiral Resolution: The most common method to separate the enantiomers from the racemic mixture is chiral resolution. This can be achieved through two primary techniques:

Diastereomeric Salt Formation: The racemic Fentiazac acid is reacted with a single enantiomer of a chiral base (a resolving agent). d-nb.info This creates a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. ethernet.edu.et Once separated, the individual enantiomers of Fentiazac are recovered by acidifying the salts.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers of NSAIDs. nih.gov For example, CSPs based on derivatized polysaccharides like amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) have proven effective for resolving racemic NSAIDs. nih.gov

Asymmetric Synthesis: This approach aims to create a single desired enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. pharmaguideline.comegyankosh.ac.in Methods for asymmetric synthesis include:

Chiral Auxiliaries: An achiral starting material is temporarily attached to a chiral molecule (the auxiliary). The auxiliary directs the subsequent chemical reactions to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed. du.ac.in

Chiral Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand) is used to guide the reaction to produce one enantiomer in excess. pharmaguideline.comprinceton.edu

Preclinical Pharmacological Investigations of Fentiazac Calcium Salt

Molecular Mechanisms of Action in Preclinical Models

Fentiazac (B92943) exerts its anti-inflammatory effects by modulating key enzymatic pathways involved in the synthesis of pro-inflammatory mediators. The principal mechanism identified in preclinical investigations is the inhibition of cyclooxygenase enzymes, which directly impacts the production of prostaglandins (B1171923).

Cyclooxygenase (COX) Isozyme Inhibition Studies

Fentiazac has been characterized as an inhibitor of the cyclooxygenase (COX) pathway. nih.gov The COX enzyme exists in two primary isoforms, COX-1 and COX-2, which play distinct physiological and pathological roles. Preclinical evaluations are fundamental in determining the inhibitory activity and selectivity of NSAIDs towards these isoforms.

Currently, specific in vitro data detailing the mechanisms of COX-1 inhibition by Fentiazac calcium salt in either cell-free or cellular systems are not extensively available in publicly accessible research. Such studies would typically involve enzyme kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki).

Similarly, detailed mechanistic studies on the inhibition of the COX-2 isoform by this compound are not well-documented in the available scientific literature. Understanding the specifics of this interaction is crucial, as COX-2 is the inducible isoform primarily associated with inflammation.

Table 1: Cyclooxygenase (COX) Inhibition Data for Selected Thiazole-Containing NSAIDs (Illustrative)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Meloxicam | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Note: This table is illustrative. Specific preclinical data for this compound is not currently available in the public domain.

Impact on Prostaglandin (B15479496) Biosynthesis Pathways

By inhibiting COX-1 and COX-2, this compound effectively blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2). This is the precursor for the synthesis of various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α), which are potent mediators of inflammation, pain, and fever. Preclinical studies on other NSAIDs have demonstrated a significant reduction in the levels of these prostaglandins in various in vitro and in vivo models following treatment. While it is inferred that this compound would have a similar impact, specific quantitative data from preclinical models are not available.

Cellular Signaling Pathway Modulation in Preclinical Cell Models

The anti-inflammatory effects of Fentiazac are rooted in its ability to modulate critical cellular signaling pathways involved in the inflammatory cascade. As an inhibitor of cyclooxygenase, Fentiazac directly interferes with the arachidonic acid metabolic pathway. nih.govnih.gov This pathway is responsible for the production of prostaglandins, which are lipid compounds that play a significant role in mediating inflammation, pain, and fever.

In preclinical cell models, Fentiazac has been shown to inhibit prostaglandin synthesis in mouse peritoneal macrophages. nih.gov Macrophages are key immune cells that, when activated during an inflammatory response, produce large amounts of prostaglandins. By inhibiting the COX enzyme within these cells, Fentiazac effectively downregulates the production of these pro-inflammatory mediators, thereby modulating the cellular signaling that perpetuates the inflammatory response.

Preclinical Pharmacodynamic Characterization

The pharmacodynamic properties of Fentiazac have been characterized through various in vitro and in vivo models to determine its biological effects and mechanism of action.

The primary mechanism of Fentiazac, consistent with NSAIDs, is the inhibition of the cyclooxygenase (COX) enzyme. nih.govnih.gov This has been substantiated in cellular functional assays. A key study evaluated Fentiazac's ability to inhibit prostaglandin synthesis in mouse peritoneal macrophages. This assay serves as a functional measure of COX enzyme inhibition within an intact cellular system. The results demonstrated that Fentiazac is a potent inhibitor of this process, directly linking its enzymatic activity to a cellular anti-inflammatory effect. nih.gov The study compared Fentiazac to its primary metabolite, p-hydroxy fentiazac, revealing the metabolite to be significantly less effective at inhibiting prostaglandin synthesis, highlighting the high specific activity of the parent compound. nih.gov

Investigations into the pharmacodynamics of Fentiazac in isolated cell systems have provided evidence of a dose-response relationship. While specific dose-response curves are not detailed in the available literature, the comparative potency between Fentiazac and its p-hydroxy metabolite strongly implies a dose-dependent effect. In studies using mouse peritoneal macrophages, Fentiazac was found to be 100 to 130 times more potent as an inhibitor of prostaglandin synthesis than its metabolite. nih.gov This significant difference in potency indicates that the degree of enzyme inhibition is directly related to the concentration of the compound, a fundamental characteristic of a dose-response relationship.

Table 1: Comparative In Vitro Potency of Fentiazac and its Metabolite

| Compound | Cell System | Assay | Relative Potency |

|---|---|---|---|

| Fentiazac | Mouse Peritoneal Macrophages | Prostaglandin Synthesis Inhibition | ~100-130x more potent than p-hydroxy fentiazac nih.gov |

The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating the efficacy of acute anti-inflammatory agents. nih.gov The injection of carrageenan, a sulfated polysaccharide, into the paw of a rat or mouse induces a localized, acute, and well-characterized inflammatory response, marked by significant swelling (edema). phytopharmajournal.com This inflammatory process is biphasic, with an initial phase involving the release of histamine (B1213489) and serotonin, followed by a later phase mediated by the production of prostaglandins. mdpi.com

Fentiazac has been evaluated in the rat carrageenan-induced edema model to assess its in vivo anti-inflammatory activity. The results from these studies demonstrate that orally administered Fentiazac effectively reduces the inflammatory edema. nih.gov Its potency in this acute inflammation model was compared to its p-hydroxy metabolite. The findings revealed that the metabolite was approximately 100 times less potent than Fentiazac in inhibiting carrageenan-induced edema, suggesting that the parent compound is principally responsible for the observed anti-inflammatory effects. nih.gov

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

| Compound | Animal Model | Administration Route | Finding |

|---|---|---|---|

| Fentiazac | Rat | Oral | Potent inhibitor of edema nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Fentiazac |

| This compound |

| p-hydroxy fentiazac |

| Arachidonic acid |

| Prostaglandins |

| Histamine |

| Serotonin |

In Vivo Pharmacodynamic Evaluation in Animal Models

Chronic Inflammation Models in Rodents (e.g., Adjuvant Arthritis)

Fentiazac has demonstrated notable efficacy in established animal models of chronic inflammation, particularly the adjuvant-induced arthritis model in rats. This model is widely recognized for its pathological similarities to human rheumatoid arthritis. In studies, Fentiazac was shown to be effective against immunologic-induced inflammation. Specifically, in a comparative study, Fentiazac was found to be significantly more active than its p-hydroxy metabolite in treating rat adjuvant arthritis on day 16 of the model. nih.gov This indicates that the parent compound is the primary contributor to the anti-inflammatory effects observed in this chronic inflammation model.

The adjuvant arthritis model is induced by the injection of Freund's Complete Adjuvant, which elicits a systemic inflammatory response characterized by paw swelling, joint destruction, and immune cell infiltration. The ability of Fentiazac to mitigate these symptoms in such a model underscores its potential as an anti-inflammatory agent for chronic inflammatory conditions.

Biomarker Modulation in Animal Studies (e.g., Cytokine Expression, Prostaglandin Levels)

Fentiazac's anti-inflammatory activity is significantly linked to its ability to modulate key inflammatory biomarkers, most notably through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in the inflammatory cascade, contributing to pain, swelling, and fever. Research has shown that Fentiazac is a potent inhibitor of prostaglandin synthesis. In one study, it was found to be 100-130 times more potent as an inhibitor of prostaglandin synthesis by mouse peritoneal macrophages when compared to its p-hydroxy metabolite. nih.gov This potent inhibition of prostaglandin production is a key mechanism behind its anti-inflammatory effects.

While the effect of Fentiazac on prostaglandin levels is well-documented, there is currently a lack of specific data regarding its modulation of cytokine expression, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in animal models.

Preclinical Pharmacokinetics and Metabolism Studies in Animal Models

Absorption, Distribution, and Excretion in Animal Species

Pharmacokinetic studies of Fentiazac have been conducted in various animal models, including rats and monkeys, to understand its absorption, distribution, and excretion profile. Following oral administration, Fentiazac is rapidly absorbed from the gastrointestinal tract. The compound exhibits a prolonged presence in the body, with a long half-life observed in both rat and monkey species.

The distribution of Fentiazac is extensive, and it is found in various tissues. The excretion of Fentiazac and its metabolites occurs through both urinary and fecal routes. In one study, approximately 24% of the administered dose was excreted in the urine, while the majority, around 70%, was eliminated through the feces. This suggests that biliary excretion is a significant pathway for the elimination of Fentiazac.

Metabolic Pathways and Metabolite Identification in Animal Tissues and Fluids

The biotransformation of Fentiazac has been investigated in animal models, leading to the identification of its primary metabolic pathways and metabolites in various biological matrices.

The principal metabolic transformation of Fentiazac in the body is p-hydroxylation. This process results in the formation of the main metabolite, p-hydroxyfentiazac (B1216978). nih.gov This metabolite is formed rapidly after administration and can be detected in the general circulation for an extended period, up to 72 hours post-administration. nih.gov While p-hydroxyfentiazac is also pharmacologically active, it is considerably less potent than the parent compound, Fentiazac. nih.govnih.gov One study reported that the anti-inflammatory activity of the p-hydroxy metabolite is approximately 70-75% of that of Fentiazac. nih.gov However, another comparative study found the metabolite to be substantially less potent. nih.gov

While not explicitly detailed for Fentiazac in the available literature, the metabolism of many xenobiotics, including thiazole-containing drugs, is primarily mediated by the Cytochrome P450 (CYP450) enzyme system in the liver. fz-juelich.de These enzymes are responsible for catalyzing oxidative reactions, such as the p-hydroxylation observed in the metabolism of Fentiazac. Although the specific CYP450 isozymes involved in the metabolism of Fentiazac have not been identified, it is highly probable that this system plays a crucial role in its biotransformation. General studies on thiazole (B1198619) derivatives suggest that various CYP isoforms, including CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, can be involved in their metabolism. fz-juelich.de

Comparative Pharmacokinetic and Metabolic Profiles of Fentiazac and its Preclinical Metabolites

Pharmacokinetic studies in preclinical animal models, including rats and monkeys, have demonstrated that fentiazac is rapidly absorbed from the gastrointestinal system following oral administration. nih.gov The parent drug exhibits a prolonged presence in the body, characterized by a long half-life in these species. nih.gov The primary metabolite of fentiazac identified in preclinical species is a p-hydroxylated compound, which is formed rapidly and can be detected in systemic circulation for an extended period, up to 72 hours post-administration in some models. nih.gov

Urinary and fecal excretion are the primary routes of elimination for fentiazac and its metabolites, with approximately 24% of the administered dose being excreted in the urine and 70% in the feces in preclinical models. nih.gov

Table 1: Summary of Preclinical Pharmacokinetic Characteristics of Fentiazac and its p-Hydroxy Metabolite

| Characteristic | Fentiazac | p-Hydroxy Fentiazac Metabolite | Reference |

| Absorption | Rapidly absorbed | Formed rapidly in vivo | nih.govnih.gov |

| Half-life | Long | Detectable in circulation for an extended period | nih.govnih.gov |

| Metabolism | Undergoes biotransformation | Primary metabolite | nih.gov |

| Excretion | Primarily fecal (70%), some urinary (24%) | Excreted via urine and feces | nih.gov |

| Anti-inflammatory Activity | Potent | Less potent than parent compound | nih.gov |

Biotransformation Research of Fentiazac in Preclinical Systems

The primary biotransformation pathway for fentiazac in preclinical animal models, including rats, dogs, and monkeys, is hydroxylation. nih.gov This metabolic process results in the formation of a p-hydroxylated metabolite as the main product. nih.gov The conversion to this metabolite is a rapid process following administration of the parent drug. nih.gov

While the specific cytochrome P450 (CYP450) isoenzymes responsible for the p-hydroxylation of fentiazac in these preclinical species have not been definitively identified in the available literature, this type of oxidative reaction is commonly mediated by the CYP450 superfamily of enzymes. mdpi.com In vitro studies utilizing liver microsomes from various animal species are a standard method to investigate the specific enzymes involved in the metabolism of xenobiotics. nih.gov Such studies for fentiazac would be necessary to elucidate the precise CYP450 isoforms involved in its biotransformation.

Table 2: Overview of Fentiazac Biotransformation in Preclinical Systems

| Aspect | Finding | Reference |

| Primary Metabolic Pathway | p-Hydroxylation | nih.gov |

| Major Metabolite | p-Hydroxy Fentiazac | nih.gov |

| Rate of Formation | Rapid | nih.gov |

| Enzymes Involved | Presumed to be Cytochrome P450 enzymes, though specific isoenzymes are not identified in the literature. | mdpi.com |

| Significance of Metabolism | Detoxification and formation of a less toxic, active metabolite. | nih.gov |

Impact of Preclinical Formulation on Absorption and Distribution in Animal Models

Specific preclinical studies directly comparing the absorption and distribution of different formulations of this compound, such as oral suspensions versus solutions or the impact of different salt forms, are not detailed in the currently available literature. However, general principles of drug formulation in veterinary species suggest that such differences can have a substantial impact on pharmacokinetic profiles. For instance, a solution generally presents the drug in a readily absorbable form, whereas a suspension's absorption can be influenced by particle size and dissolution rate.

The choice of the salt form of a drug can also alter its solubility and dissolution characteristics, which are critical determinants of oral absorption, particularly for poorly soluble compounds. Different salt forms can exhibit different dissolution rates in the gastrointestinal tract, which can, in turn, affect the rate and extent of drug absorption.

While direct comparative data for this compound formulations in animal models is lacking, it is a well-established principle in pharmaceutical sciences that formulation development is a critical step in optimizing the therapeutic potential of a drug candidate. Preclinical studies in animal models such as dogs are often employed to assess the relative bioavailability of different formulations and to select an optimal formulation for further development.

Structure Activity Relationship Sar Studies of Fentiazac and Its Analogs

Empirical SAR Studies Relating Chemical Modifications to Preclinical Activity

Empirical SAR studies on Fentiazac (B92943) have provided valuable insights into how specific structural modifications impact its preclinical anti-inflammatory and other biological activities. These studies have primarily focused on modifications of the thiazole (B1198619) ring and the phenylacetic acid moiety.

One key area of investigation has been the substitution pattern on the thiazole ring. Research on Fentiazac analogs has indicated that substitutions at positions 2 and 5 of the thiazole ring are critical for modulating biological activity. For instance, a study focused on synthesizing Fentiazac analogs for potential antibacterial activity revealed that modifications at these positions were being explored, while changes to the core structure or at position 4 of the thiazole ring led to a loss of bacteriostatic activity. diva-portal.org This suggests that the structural integrity of the thiazole core and the nature of the substituents at specific positions are crucial for biological recognition.

Furthermore, the metabolism of Fentiazac has provided important SAR data. A comparative study of Fentiazac and its major metabolite, p-hydroxy Fentiazac, demonstrated a significant drop in anti-inflammatory potency with the introduction of a hydroxyl group on the phenyl ring. The p-hydroxy metabolite was found to be approximately 100 times less potent than Fentiazac in a rat carrageenan edema model and 100-130 times less potent as an inhibitor of prostaglandin (B15479496) synthesis. nih.gov This substantial decrease in activity highlights the importance of the unsubstituted phenyl ring for optimal anti-inflammatory efficacy. The reduced potency of the hydroxylated metabolite was observed with both oral and intravenous administration, suggesting that the difference in activity is due to pharmacodynamic rather than pharmacokinetic factors. nih.gov

These findings underscore the sensitivity of Fentiazac's biological activity to even minor structural alterations and provide a foundational understanding for the design of new analogs.

Table 1: Preclinical Activity of Fentiazac and its Analog

| Compound | Modification | Preclinical Activity Model | Result | Reference |

| Fentiazac | - | Rat Carrageenan Edema | Active | nih.gov |

| p-hydroxy Fentiazac | Introduction of a p-hydroxy group on the phenyl ring | Rat Carrageenan Edema | ~100x less potent than Fentiazac | nih.gov |

| Fentiazac | - | Prostaglandin Synthesis Inhibition | Active | nih.gov |

| p-hydroxy Fentiazac | Introduction of a p-hydroxy group on the phenyl ring | Prostaglandin Synthesis Inhibition | 100-130x less potent than Fentiazac | nih.gov |

| Fentiazac Analogs | Changes at position 4 of the thiazole ring | Bacteriostatic Activity | Inactive | diva-portal.org |

Computational and In Silico Approaches to SAR Analysis

Computational methods have become indispensable in modern drug discovery for elucidating SAR at a molecular level. For Fentiazac and its analogs, molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling are powerful tools to understand target interactions and predict preclinical potency.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Fentiazac, which is known to be a non-steroidal anti-inflammatory drug (NSAID), the primary targets for docking simulations are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

While specific docking studies exclusively on Fentiazac are not extensively reported in the provided literature, the thiazole nucleus, a core component of Fentiazac, is a well-established moiety in many known NSAIDs and selective COX-2 inhibitors. nih.gov Docking studies on other thiazole-containing compounds can, therefore, provide insights into the likely binding mode of Fentiazac within the COX active site.

These studies have revealed that the binding of inhibitors to COX enzymes is influenced by key amino acid residues within the active site. For instance, the selectivity of some inhibitors for COX-2 over COX-1 is attributed to the presence of a smaller valine residue in COX-2 (Val523) compared to the bulkier isoleucine in COX-1 (Ile523), which allows access to a secondary pocket. nih.gov It is plausible that the thiazole ring of Fentiazac interacts with key residues in the COX active site, and the phenylacetic acid moiety extends into the catalytic channel to inhibit prostaglandin synthesis.

Table 2: Key Amino Acid Residues in COX Isoforms for Ligand Binding

| Enzyme | Key Residues for Ligand Interaction | Significance | Reference |

| COX-1 | Ile523 | Larger residue, restricts access to a secondary pocket. | nih.gov |

| COX-2 | Val523 | Smaller residue, allows access to a secondary pocket, contributing to inhibitor selectivity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Preclinical Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a series of Fentiazac analogs, a QSAR model could be developed to predict their anti-inflammatory potency based on various molecular descriptors.

Although a specific QSAR study on Fentiazac was not identified in the provided search results, the general principles of QSAR can be applied. A typical QSAR study for Fentiazac analogs would involve:

Data Set Preparation: A series of Fentiazac analogs with their experimentally determined preclinical anti-inflammatory activities (e.g., IC50 values for COX inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors, would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model could then be used to predict the anti-inflammatory potency of newly designed Fentiazac analogs, thereby prioritizing the synthesis of the most promising candidates.

Identification of Key Pharmacophores and Structural Elements for Preclinical Efficacy

Based on the empirical SAR data and insights from the general understanding of NSAID-COX interactions, a pharmacophore model for the preclinical efficacy of Fentiazac can be proposed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The key pharmacophoric features and structural elements for the anti-inflammatory activity of Fentiazac likely include:

The Thiazole Ring: This heterocyclic core is a crucial structural element. The SAR data suggests that substitutions at positions 2 and 5 are tolerated and can modulate activity, while position 4 is critical and does not tolerate modifications. diva-portal.org The thiazole ring likely engages in important interactions within the COX active site.

The Phenyl Ring: The unsubstituted phenyl ring attached to the thiazole is essential for high potency, as demonstrated by the significantly reduced activity of the p-hydroxy metabolite. nih.gov This ring system likely participates in hydrophobic interactions within a specific pocket of the enzyme.

The Acetic Acid Moiety: The carboxylic acid group is a common feature of many NSAIDs and is generally believed to be crucial for binding to the active site of COX enzymes, often through interactions with key arginine residues.

Advanced Analytical Methodologies for Fentiazac Calcium Salt Research

Chromatographic Techniques for Quantification in Research Matrices

Chromatographic methods are essential for separating and quantifying Fentiazac (B92943) and its metabolites in complex biological matrices such as plasma, urine, or tissue samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the quantification of pharmaceutical compounds in research. For a molecule like Fentiazac, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 stationary phase column to separate the relatively non-polar Fentiazac from more polar endogenous components in the matrix.

Research Findings: While specific validated methods for Fentiazac are not detailed in the available search results, pharmacokinetic studies have successfully quantified Fentiazac and its main metabolite, p-hydroxyfentiazac (B1216978), in human plasma. nih.gov These studies inherently rely on a validated and reproducible chromatographic method, likely HPLC with UV detection, to achieve the necessary separation and sensitivity. The method would need to resolve the parent drug from its hydroxylated metabolite and any other potential degradation products. Method validation would be performed according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability. nih.govnih.govbirzeit.edu

Hypothetical HPLC Method Parameters for Fentiazac Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. abertay.ac.uk For Fentiazac, which is a carboxylic acid, direct analysis by GC is challenging due to its low volatility and thermal instability. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester, such as a methyl or silyl (B83357) ester.

Research Findings: There is no specific literature available detailing a GC-MS method for Fentiazac. However, the general approach is well-established for other acidic drugs. nih.gov After derivatization, the analyte would be separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer, likely in electron ionization (EI) mode. The resulting mass spectrum would provide a characteristic fragmentation pattern, allowing for highly specific quantification and confirmation of identity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the modern gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. mdpi.com This technique would be highly suitable for determining Fentiazac and its metabolites at very low concentrations in research matrices. nih.govijper.org

Research Findings: Although no specific LC-MS/MS method for Fentiazac was found, the principles are directly applicable. The separation would be achieved using an HPLC system similar to the one described above. The effluent from the HPLC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated or deprotonated molecular ions of the analytes. In the tandem mass spectrometer, a specific precursor ion for Fentiazac (e.g., [M+H]⁺ or [M-H]⁻) is selected and fragmented to produce characteristic product ions. The instrument then monitors these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix. researchgate.netnih.gov

Hypothetical LC-MS/MS Parameters for Fentiazac

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of Fentiazac and assessing the purity of bulk samples or synthesized batches. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structures. mdpi.com Techniques like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the complete structural assignment of the Fentiazac molecule.

Research Findings: While a publicly available, fully assigned NMR spectrum for Fentiazac is not present in the search results, the analysis would be straightforward.

¹H NMR: The spectrum would show distinct signals for the protons on the two aromatic rings (phenyl and chlorophenyl groups), the thiazole (B1198619) ring, and the methylene (B1212753) group of the acetic acid side chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern, which aids in structural elucidation and confirmation. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of Fentiazac with high accuracy.

Research Findings: No specific studies detailing the fragmentation pattern of Fentiazac were identified. However, analysis using techniques like electron ionization (EI-MS) or electrospray ionization with tandem mass spectrometry (ESI-MS/MS) would yield predictable fragments. nih.gov The molecular ion peak would confirm the molecular weight. Key fragmentation pathways would likely involve the loss of the acetic acid side chain (a loss of 59 Da for -CH₂COOH or 45 Da for -COOH) and cleavages within or around the central thiazole ring structure. Analyzing these fragments allows chemists to piece together the molecular structure and confirm the identity of the compound. wvu.eduosti.gov

Table of Compounds

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the structural elucidation and quantification of pharmaceutical compounds.

Infrared (IR) Spectroscopy:

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique "fingerprint" that is characteristic of its structure. For Fentiazac calcium salt, IR spectroscopy is instrumental in confirming the identity and integrity of the bulk drug substance. The presence of specific functional groups in the Fentiazac molecule gives rise to characteristic absorption bands in the IR spectrum.

Key structural features of Fentiazac include aromatic rings (phenyl and chlorophenyl groups), a thiazole ring, a carboxylic acid salt, and carbon-sulfur and carbon-nitrogen bonds. The formation of the calcium salt introduces a carboxylate group (COO-), which has a distinct IR absorption pattern compared to the free carboxylic acid.

Based on the molecular structure of this compound, the following characteristic absorption bands can be anticipated in its IR spectrum:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (in acetic acid moiety) | 3000 - 2850 | Stretching |

| Carboxylate (COO⁻) | 1610 - 1550 and 1420 - 1300 | Asymmetric and Symmetric Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C=N (in thiazole ring) | 1650 - 1550 | Stretching |

| C-Cl | 800 - 600 | Stretching |

| C-S | 700 - 600 | Stretching |

This table presents expected absorption ranges for the functional groups present in this compound based on general IR spectroscopy principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration, as described by the Beer-Lambert law. The Fentiazac molecule contains several chromophores, including the phenyl, chlorophenyl, and thiazole rings, which are expected to exhibit strong UV absorbance.

| Chromophore | Expected λmax (nm) |

| Phenyl and Thiazole Rings | ~250 - 280 |

| Chlorophenyl Ring | ~260 - 290 |

This table indicates the anticipated wavelength of maximum absorption (λmax) for the chromophoric systems within the Fentiazac molecule.

The development of a validated UV-Vis spectrophotometric method would be a critical component of quality control for this compound, allowing for rapid and accurate determination of its concentration in various solutions.

Development and Validation of Analytical Methods for Preclinical Research Applications

The quantitative determination of Fentiazac and its metabolites in biological matrices from preclinical studies, such as rat plasma, is fundamental to understanding its pharmacokinetics. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and robust technique for this purpose. The development and validation of such a method must adhere to stringent guidelines to ensure the reliability of the data.

A typical HPLC-UV method for the analysis of Fentiazac in rat plasma would involve several key steps:

Sample Preparation: Extraction of Fentiazac from the plasma matrix is necessary to remove interfering endogenous components. This is often achieved through protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation.

Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column, typically a reverse-phase C18 column. A mobile phase, consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol), is used to elute the compound from the column. The composition of the mobile phase is optimized to achieve good separation of Fentiazac from any potential interfering peaks.

Detection: A UV detector is set to a wavelength where Fentiazac exhibits strong absorbance, as determined by UV-Vis spectroscopy, to ensure high sensitivity.

Quantification: The concentration of Fentiazac in the plasma samples is determined by comparing the peak area of the analyte to a calibration curve constructed using standards of known concentrations.

Method Validation:

Once the method is developed, it must be rigorously validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99 |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at both intra-day and inter-day levels. | Relative Standard Deviation (RSD) < 15% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 85-115% of the true value |

| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

This table outlines the essential parameters for the validation of an analytical method for preclinical research, along with commonly accepted criteria.

Application of Advanced Analytical Techniques in Metabolic Profiling of Fentiazac in Preclinical Samples

Metabolic profiling is the identification and quantification of the metabolic products of a drug in a biological system. This is a critical aspect of preclinical research, as it provides insights into the drug's biotransformation pathways and helps to identify any potentially active or toxic metabolites. For Fentiazac, advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for comprehensive metabolic profiling in preclinical samples like rat urine and plasma.

The primary metabolite of Fentiazac has been identified as a p-hydroxylated compound, formed by the hydroxylation of the phenyl ring. nih.gov However, other minor metabolites may also be formed through various biotransformation reactions. LC-MS/MS offers the high sensitivity and selectivity required to detect and identify these metabolites, even at low concentrations.

An LC-MS/MS-based metabolic profiling study of Fentiazac in preclinical samples would typically involve:

Sample Collection: Collection of urine and plasma from animals (e.g., rats) at various time points after administration of Fentiazac.

Sample Preparation: Similar to HPLC-UV, sample preparation is crucial to remove interferences. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for cleaner extracts.

LC Separation: The extract is injected into an LC system to separate the parent drug from its various metabolites.

MS/MS Detection and Identification: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer first ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z), providing the molecular weight of the parent drug and its metabolites. In the second stage of mass spectrometry (MS/MS), specific ions are fragmented, and the resulting fragmentation pattern provides structural information that is used to identify the metabolites.

Potential Metabolites of Fentiazac in Preclinical Samples:

| Compound | Proposed Biotransformation | Expected m/z [M-H]⁻ |

| Fentiazac | - | 328.0 |

| p-hydroxyfentiazac | Hydroxylation | 344.0 |

| Fentiazac Glucuronide | Glucuronidation | 504.0 |

| p-hydroxyfentiazac Glucuronide | Hydroxylation and Glucuronidation | 520.0 |

| Fentiazac Sulfate | Sulfation | 408.0 |

This table presents Fentiazac and its plausible metabolites that could be identified in preclinical samples using advanced analytical techniques like LC-MS/MS. The expected mass-to-charge ratios (m/z) in negative ion mode are provided.

The application of these advanced analytical methodologies is fundamental to building a comprehensive understanding of the disposition of this compound in preclinical models, which is a prerequisite for its further development.

Research Models and Methodological Considerations

Selection and Utilization of In Vitro Cell Culture Models for Mechanistic Studies

In vitro models are fundamental for investigating the molecular mechanisms of Fentiazac (B92943) calcium salt. The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923), key mediators of inflammation.

Cyclooxygenase (COX) Inhibition Assays: To determine the inhibitory activity and selectivity of Fentiazac, in vitro assays using purified enzymes are commonly employed. These assays typically utilize ovine COX-1 and human recombinant COX-2. nih.govbjournal.org The process involves incubating the enzymes with the test compound (Fentiazac) before the addition of arachidonic acid, the substrate for COX. The enzymatic activity is then measured by quantifying the production of prostaglandins, such as Prostaglandin (B15479496) E2 (PGE2), often through methods like enzyme immunoassay (EIA). nih.govbjournal.org The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is then determined to assess its potency and selectivity for COX-1 versus COX-2.

Cell-Based Assays: While purified enzyme assays are crucial, cell-based models provide a more physiologically relevant environment. A study on Fentiazac's anti-inflammatory activity utilized mouse peritoneal macrophages. nih.gov These cells, when stimulated, produce prostaglandins. The efficacy of Fentiazac was evaluated by its ability to inhibit prostaglandin synthesis in these cultured macrophages. nih.gov Another common in vitro model involves the use of human cell lines, such as the Mono Mac 6 (MM6) human cell line, which can be differentiated into macrophage-like cells to study inflammatory responses and their inhibition by NSAIDs.

Interactive Data Table: In Vitro Models for Fentiazac Evaluation Below is a summary of typical in vitro models used for assessing compounds like Fentiazac.

| Model Type | Specific Model | Endpoint Measured | Relevance to Fentiazac |

| Enzyme Assay | Purified ovine COX-1 | Prostaglandin Production (e.g., PGE2) | Determines inhibitory potency on COX-1 |

| Enzyme Assay | Human recombinant COX-2 | Prostaglandin Production (e.g., PGE2) | Determines inhibitory potency on COX-2 |

| Cell Culture | Mouse Peritoneal Macrophages | Inhibition of Prostaglandin Synthesis | Assesses anti-inflammatory effect in a cellular context |

Application of Ex Vivo Tissue Models for Pharmacological Assessment

Ex vivo models serve as an intermediate step between in vitro and in vivo studies, allowing for the examination of a drug's effect on intact tissues in a controlled laboratory setting.

Whole Blood Assay (WBA): A widely used ex vivo method to assess the COX-inhibitory activity of NSAIDs is the whole blood assay. researchgate.net In this model, fresh human or animal blood is incubated with the test compound. COX-1 activity is typically induced by allowing the blood to clot, which stimulates thromboxane (B8750289) B2 (TXB2) production. COX-2 activity is stimulated by incubating the blood with an inflammatory agent like lipopolysaccharide (LPS), which leads to the production of PGE2. The concentrations of these prostaglandins are then measured to determine the inhibitory effects of the compound on each COX isoenzyme in a complex biological matrix. researchgate.net

Isolated Tissue Preparations: Although specific studies on Fentiazac calcium salt using isolated tissues are not detailed in the provided results, a general approach for NSAIDs involves using tissues such as synovial tissue from joints or gastric mucosa. These tissues can be cultured for a short period, and the endogenous or stimulated production of prostaglandins can be measured in the presence or absence of the drug to assess its local pharmacological activity.

Design and Implementation of In Vivo Animal Models for Preclinical Evaluation

Carrageenan-Induced Paw Edema: This is a classic and widely used model for acute inflammation. In this model, an inflammatory agent, carrageenan, is injected into the paw of a rat, causing a measurable swelling (edema). Fentiazac has been evaluated using this model, where the reduction in paw volume after oral administration of the compound is measured over several hours and compared to a control group. nih.govwikipedia.org This model helps to determine the dose-dependent anti-inflammatory effect and the time course of action of the drug.

Adjuvant-Induced Arthritis (AIA) in Rats: To assess the efficacy of Fentiazac in a model of chronic inflammation that mimics aspects of rheumatoid arthritis, the adjuvant-induced arthritis model in rats is employed. nih.govwikipedia.orgdntb.gov.ua Arthritis is induced by injecting Mycobacterium tuberculosis into the paw, leading to a systemic inflammatory response characterized by joint inflammation, swelling, and bone degradation over several weeks. google.comspringernature.com The therapeutic effect of Fentiazac is evaluated by monitoring changes in paw volume and other clinical scores of arthritis over the treatment period. nih.gov

Interactive Data Table: In Vivo Models for Fentiazac Preclinical Evaluation The following table summarizes the key in vivo models used in the preclinical assessment of Fentiazac.

| Model | Animal Species | Condition Modeled | Key Parameters Measured |

| Carrageenan-Induced Paw Edema | Rat | Acute Inflammation | Paw Volume (Edema) |

| Adjuvant-Induced Arthritis | Rat | Chronic Inflammation (Rheumatoid Arthritis-like) | Paw Volume, Arthritis Clinical Score |

Ethical Considerations in Preclinical Animal Research

The use of animals in the preclinical evaluation of this compound necessitates strict adherence to ethical guidelines to ensure their welfare. All research protocols involving animals must be designed to minimize pain and distress.

Key ethical principles include the 'Three Rs':

Replacement: Using non-animal methods whenever possible. In the context of Fentiazac research, this involves maximizing the use of the in vitro and ex vivo models described above to understand its mechanism of action before proceeding to animal studies.

Reduction: Using the minimum number of animals necessary to obtain statistically significant results. This requires careful experimental design and statistical analysis.

Refinement: Modifying experimental procedures to minimize animal suffering. This includes the use of appropriate anesthesia and analgesics for any painful procedures and defining humane endpoints to prevent prolonged distress.

Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review boards play a crucial role in overseeing and approving all animal research. Researchers must provide a strong scientific justification for the use of animals, the choice of species, and the experimental design. The potential benefits of the research in advancing medical knowledge and developing new treatments must outweigh the potential harm to the animals. dntb.gov.ua

Future Directions and Emerging Research Avenues

Exploration of Novel Preclinical Applications beyond Inflammation Based on Mechanistic Insights

Future research is expected to delve into the therapeutic potential of Fentiazac (B92943) beyond its well-documented anti-inflammatory effects. nih.gov Preclinical investigations are beginning to focus on its other intrinsic properties, which could be exploited for new medical applications.

One promising area is its potential as a selective antibiotic. A recent study identified Fentiazac as having selective bacteriostatic effects against Clostridioides difficile, a bacterium known for causing severe gut infections and posing a significant challenge due to antibiotic resistance. diva-portal.org This discovery opens a new avenue for developing Fentiazac analogues specifically aimed at treating C. difficile infections, potentially offering a more targeted therapy that preserves the gut microbiome. diva-portal.org

Additionally, the antioxidant properties of compounds containing a thiazole (B1198619) ring, a core component of Fentiazac's structure, are well-recognized. researchgate.netmdpi.com Although direct preclinical studies on Fentiazac's antioxidant capacity are limited, the known ability of similar chemical structures to restore glutathione (B108866) levels and protect against oxidative stress suggests a valuable line of inquiry. mdpi.com Future studies could explore whether Fentiazac can mitigate cellular damage caused by free radicals, which would have implications for a variety of diseases characterized by oxidative stress.

Integrative Omics Approaches in Preclinical Fentiazac Research

The application of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the multifaceted effects of Fentiazac. nih.govnih.gov By integrating these high-throughput data sets, researchers can move beyond a single target and construct a comprehensive map of the drug's biological impact. mdpi.com

For instance, metabolomics could reveal how Fentiazac alters metabolic pathways in target and off-target tissues. Studies on other NSAIDs have shown significant changes in plasma levels of metabolites like tryptophan and kynurenine, which were found to be independent of COX inhibition. researchgate.net Applying similar metabolomic profiling to Fentiazac could uncover novel mechanisms and biomarkers related to its efficacy and effects. researchgate.net

Proteomics can identify changes in protein expression and signaling cascades upon Fentiazac administration, providing deeper insights into its mechanism of action. dntb.gov.ua Similarly, transcriptomics can show which genes are activated or suppressed, offering a broad view of the cellular response to the drug. nih.gov The integration of these omics layers can help identify complex biological patterns and networks, potentially leading to the discovery of new therapeutic targets and a more personalized approach to its use in preclinical models of diseases like rheumatoid arthritis. acs.orgnih.gov

Development of More Predictive In Vitro and Ex Vivo Preclinical Models

A significant limitation in traditional preclinical drug development is the poor correlation between animal models and human clinical outcomes. nih.govnih.gov To bridge this gap, the development of advanced in vitro and ex vivo models that more accurately mimic human physiology is a critical future direction for Fentiazac research. researchgate.net

Organ-on-a-chip (OOC) technology stands out as a particularly promising platform. nih.gov These microfluidic devices can be seeded with human cells to recreate the complex microenvironments of specific organs, such as the intestine, skin, or even the neurovascular unit. emulatebio.comfrontiersin.org For Fentiazac, an "intestine-chip" could be used to model its effects on gut inflammation and barrier function with high human relevance, while a "skin-on-a-chip" could be used to evaluate its efficacy in treating inflammatory skin conditions. emulatebio.comfrontiersin.orgresearchgate.net

Furthermore, 3D cell culture models, like spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. mdpi.com These models can better replicate cell-cell interactions and tissue architecture, making them superior for testing drug efficacy and understanding disease progression. mdpi.comtechnologynetworks.com Employing these advanced models would allow for more accurate preclinical assessment of Fentiazac and its analogues, potentially reducing the reliance on animal testing and accelerating clinical translation. nih.gov

Advanced Computational Chemistry for Rational Design of Improved Preclinical Analogs

Computational chemistry and in silico modeling are becoming indispensable tools for modern drug discovery and optimization. nih.gov These methods allow for the rational design of novel Fentiazac analogues with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking studies can predict how different Fentiazac derivatives will bind to target enzymes like cyclooxygenase (COX), providing insights into the specific molecular interactions that drive their activity. singidunum.ac.rsmdpi.commdpi.com This information is crucial for designing analogues with enhanced affinity for their intended targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique. By analyzing a series of related compounds, QSAR can build mathematical models that correlate specific structural features with biological activity. imist.ma For thiazole-based compounds like Fentiazac, QSAR studies can identify which chemical modifications are most likely to improve anti-inflammatory potency. nih.govresearchgate.net This predictive capability helps to prioritize which new analogues should be synthesized and tested, making the drug development process more efficient and cost-effective. mdpi.com

| Computational Method | Application for Fentiazac Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Simulate the binding of Fentiazac analogs to COX-1 and COX-2 active sites. singidunum.ac.rs | Design of analogs with higher selectivity for COX-2, potentially reducing side effects. |

| 3D-QSAR | Develop predictive models based on the 3D structure of thiazole derivatives and their anti-inflammatory activity. nih.gov | Identification of key structural features required for enhanced biological activity. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of Fentiazac and its analogs within the biological target over time. | Understanding the stability of the drug-target complex and identifying key long-term interactions. |

| ADME/Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new analogs. | Early-stage filtering of candidates with poor pharmacokinetic profiles or potential toxicity. |

Investigating the Impact of Fentiazac on Cellular Processes Beyond Primary Targets in Preclinical Settings

The thiazole ring, a central feature of Fentiazac, is found in many biologically active compounds and is known to interact with a wide range of cellular targets. researchgate.net Research into other thiazole derivatives has shown that they can modulate various signaling pathways involved in inflammation, such as those mediated by lipoxygenase (LOX), JAK-STAT, and TNF-α. researchgate.net It is plausible that Fentiazac may also have effects on these pathways, which could be investigated using targeted cellular assays.

Furthermore, exploring Fentiazac's impact on fundamental cellular processes like mitochondrial function and cellular metabolism could reveal unexpected mechanisms. As an example, its major metabolite, p-hydroxyfentiazac (B1216978), has been shown to be significantly less potent in inhibiting prostaglandin (B15479496) synthesis, suggesting that other properties of the parent compound are crucial for its full anti-inflammatory activity. nih.govnih.gov A deeper understanding of these secondary effects will provide a more complete picture of Fentiazac's pharmacology.

Comparative Preclinical Research with Next-Generation Thiazole-Based Compounds

The field of medicinal chemistry is continually evolving, with the synthesis of new generations of thiazole-based compounds that possess anti-inflammatory and analgesic properties. nih.gov Comparative preclinical studies between Fentiazac and these newer agents are essential to benchmark its efficacy and pharmacological profile.

Thiazole derivatives are a cornerstone in the development of new anti-inflammatory drugs, with many novel compounds showing significant promise in preclinical models. researchgate.netwisdomlib.org These next-generation molecules may offer improved selectivity for COX-2, better gastric tolerability, or different mechanisms of action altogether. nih.gov

By conducting head-to-head comparisons in standardized preclinical assays, researchers can directly evaluate the relative strengths and weaknesses of Fentiazac against these emerging competitors. Such studies could involve assessing their respective potencies in animal models of inflammation, comparing their effects on various cellular targets, and analyzing their molecular interactions through docking studies. nih.gov This comparative approach will not only help to contextualize Fentiazac's place in the therapeutic landscape but could also provide valuable insights for the design of even more effective thiazole-based drugs in the future. dntb.gov.ua

| Preclinical Parameter | Fentiazac | Hypothetical Next-Gen Thiazole Compound | Research Implication |

|---|---|---|---|

| COX-2 Selectivity | Moderate | High nih.gov | Comparative studies could clarify the clinical relevance of high COX-2 selectivity for both efficacy and safety. |

| Inhibition of 5-LOX | Not a primary target | Potent dual COX/5-LOX inhibition nih.gov | Investigate if dual inhibition offers a broader anti-inflammatory effect compared to Fentiazac's COX-centric mechanism. |

| Effect on TNF-α Pathway | Largely uncharacterized | Demonstrated inhibition researchgate.net | Explore if Fentiazac has unappreciated effects on cytokine signaling pathways compared to newer agents. |

| Bacteriostatic Activity | Selective against C. difficile diva-portal.org | Unknown / Not optimized for this | Comparative screening could reveal if this is a unique property of Fentiazac or a class effect of certain thiazoles. |

Q & A

Q. How can researchers validate the purity and stability of Fentiazac calcium salt during synthesis?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 254 nm to assess purity. Calibrate against a certified reference standard .

- Employ thermogravimetric analysis (TGA) to evaluate stability under varying temperatures (e.g., 25–200°C) and humidity conditions. Compare results to pharmacopeial specifications for calcium salts, such as residual solvent limits (<0.1%) and moisture content (<5%) .

- Validate structural integrity via FT-IR spectroscopy (e.g., characteristic peaks for carboxylate groups at 1,580–1,650 cm⁻¹) and X-ray diffraction for crystallinity analysis .

Q. What in vitro assays are suitable for evaluating Fentiazac’s anti-inflammatory activity?

Methodological Answer:

- Cyclooxygenase (COX) inhibition assays : Use recombinant COX-1/COX-2 enzymes with a colorimetric substrate (e.g., TMPD) to measure IC₅₀ values. Include indomethacin as a positive control .

- Cytokine suppression in macrophages : Treat LPS-stimulated RAW 264.7 cells with Fentiazac (1–100 µM) and quantify TNF-α/IL-6 via ELISA. Normalize data to cell viability (MTT assay) to exclude cytotoxicity .

- NF-κB luciferase reporter assays : Transfect HEK293 cells with a NF-κB reporter plasmid and measure luminescence after Fentiazac treatment to assess pathway modulation .

Q. How should researchers design dose-response studies for Fentiazac in animal models?

Methodological Answer:

- Use three-dose escalation (e.g., 10, 30, 100 mg/kg) in rodent models (e.g., carrageenan-induced paw edema). Include a vehicle control and NSAID reference (e.g., diclofenac).

- Apply non-linear regression analysis (e.g., GraphPad Prism) to calculate ED₅₀ values. Monitor pharmacokinetic parameters (Cmax, Tmax, AUC) via plasma sampling and LC-MS/MS quantification .

- Adhere to ARRIVE guidelines for ethical reporting, including randomization, blinding, and statistical power calculations (n ≥ 6/group) .

Advanced Research Questions

Q. What strategies improve the bioavailability of this compound in oral formulations?

Methodological Answer:

- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200–300 nm) via solvent evaporation. Characterize drug loading efficiency (>80%) and release kinetics (pH 6.8 PBS) using dialysis membranes .

- Co-crystallization : Screen co-formers (e.g., succinic acid) via solvent drop grinding. Assess solubility enhancement in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

- Pharmacokinetic modeling : Use PBPK software (e.g., GastroPlus) to simulate absorption profiles and optimize dosing regimens .

Q. How can structure-activity relationship (SAR) studies guide the design of Fentiazac analogues with enhanced Clostridioides difficile inhibition?

Methodological Answer:

- Scaffold modification : Synthesize analogues with substitutions at the triazole ring (e.g., methyl, halogens). Test growth inhibition via broth microdilution (MIC ≤ 4 µg/mL for active compounds) .

- Molecular docking : Perform in silico studies using C. difficile target proteins (e.g., toxin B) to prioritize analogues with improved binding affinity (ΔG < −8 kcal/mol) .

- Metabolic stability screening : Incubate top candidates with human liver microsomes (HLM) to assess t₁/₂ and CYP450 inhibition potential .

Q. How do researchers resolve contradictions in Fentiazac’s reported efficacy across preclinical studies?

Methodological Answer:

- Meta-analysis : Aggregate data from ≥5 studies using random-effects models. Assess heterogeneity via I² statistics and perform subgroup analysis by model type (e.g., acute vs. chronic inflammation) .

- Orthogonal assay validation : Re-test discrepant results using alternative methods (e.g., switch from ELISA to multiplex bead arrays for cytokine quantification) .

- Confounding variable control : Standardize animal husbandry (diet, circadian rhythm) and validate compound purity across labs via collaborative ring trials .

Methodological Notes

- Data Interpretation : Use principal component analysis (PCA) to identify outliers in high-throughput screening datasets .

- Statistical Rigor : Apply Bonferroni correction for multiple comparisons in SAR studies to reduce Type I errors .

- Ethical Compliance : Follow OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.